5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one
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Description
Molecular Structure Analysis
The molecular structure of this compound, like other 1,3,4-thiadiazoles, likely involves a five-membered ring containing three carbon atoms and two nitrogen atoms . The presence of sulfur and chlorine atoms in the structure suggests that it may have interesting electronic properties .Future Directions
The future directions for research on this compound could include further exploration of its biological activity, particularly if it exhibits antiviral or other pharmacological properties . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields .
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these motifs enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
The synthesis of thiazolidine derivatives has been optimized using green chemistry approaches, suggesting that environmental factors have been considered in their production .
Properties
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S3/c15-8-1-4-10(5-2-8)20-12-6-3-9(18-12)7-11-13(17)16-14(19)21-11/h1-7H,(H,16,17,19)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMNKHEDYJVPV-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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